
Montelukast Dicyclohexylamine Salt
Overview
Description
Montelukast Dicyclohexylamine Salt (CAS: 577953-88-9) is a critical intermediate and reference standard in the synthesis and quality control of montelukast sodium, a leukotriene receptor antagonist used to treat asthma and allergies. Its molecular formula is C₃₅H₃₆ClNO₃S·C₁₂H₂₃N (total molecular weight: 767.50 g/mol), comprising a montelukast acid moiety complexed with dicyclohexylamine . This salt is pivotal in pharmaceutical manufacturing due to its high purity and compliance with stringent regulatory standards (e.g., USP, EMA, JP) . It is utilized in analytical method validation (AMV), quality control (QC), and impurity profiling during drug development .
Preparation Methods
Synthetic Routes for Montelukast Dicyclohexylamine Salt
Intermediate Synthesis via Montelukast Acid
The preparation typically begins with the synthesis of Montelukast acid, which is subsequently converted into its dicyclohexylamine (DCHA) salt. A widely cited method involves reacting (S,E)-1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol with methanesulfonyl chloride in tetrahydrofuran (THF) at −15°C to −10°C . Diisopropylethylamine (DIPEA) is used as a base to facilitate mesylation, followed by coupling with methyl 1-(acetylthiomethyl)cyclopropane acetate. After hydrolysis, Montelukast acid is isolated and reacted with DCHA in ethyl acetate or acetone to form the salt .
Direct Salt Formation
An alternative approach bypasses isolated intermediates by directly forming the DCHA salt. Montelukast free acid is dissolved in ethyl acetate, and DCHA is added at 20°C–35°C . The mixture is stirred for 10–36 hours, followed by the addition of a secondary solvent such as n-heptane to precipitate the salt. This method achieves yields exceeding 85% and reduces side reactions by minimizing exposure to harsh conditions .
Industrial-Scale Production and Optimization
Solvent Selection and Reaction Conditions
Industrial processes prioritize solvents that balance reactivity, safety, and cost. THF and methyl isobutyl ketone (MIBK) are commonly used for their ability to dissolve intermediates while facilitating easy separation . For example, a patented method employs THF at −15°C for mesylation, followed by MIBK for extraction, achieving a crude yield of 92% .
Table 1: Comparative Analysis of Solvent Systems
Solvent | Temperature Range | Reaction Time | Yield (%) | Source |
---|---|---|---|---|
THF/MIBK | −15°C to 25°C | 4–5 hours | 92 | |
Ethyl Acetate | 20°C–35°C | 10–36 hours | 88 | |
Acetone | Room Temperature | 1 hour | 88 |
Purification Challenges
Purifying this compound is notoriously difficult due to its tendency to co-crystallize with impurities. A patent highlights that traditional recrystallization methods require multiple steps, including washing with n-heptane and drying under vacuum . Advanced techniques, such as countercurrent chromatography, have been explored but remain cost-prohibitive for large-scale applications .
Critical Parameters Affecting Yield and Purity
Stoichiometric Ratios
The molar ratio of Montelukast acid to DCHA significantly impacts salt formation. A 1:1 ratio in ethyl acetate achieves optimal precipitation, whereas excess DCHA leads to oily residues that complicate isolation .
Temperature Control
Maintaining temperatures below 40°C during solvent evaporation prevents thermal degradation. For instance, removing THF under reduced pressure at 30°C preserves the salt’s structural integrity .
Trituration Techniques
Trituration with non-polar solvents like n-heptane enhances purity by removing hydrophobic impurities. A study reported a 12% increase in purity after two trituration cycles .
Comparative Evaluation of Methodologies
Academic vs. Industrial Approaches
Academic protocols often prioritize yield over scalability, such as using acetone for rapid salt formation . In contrast, industrial methods favor THF and MIBK for their recyclability and compatibility with continuous reactors .
Environmental and Economic Considerations
Ethyl acetate is preferred in greener chemistry initiatives due to its low toxicity, but THF remains dominant in industry for its superior reaction kinetics .
Chemical Reactions Analysis
Types of Reactions
Montelukast Dicyclohexylamine Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reactions: These often involve halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry
Montelukast Dicyclohexylamine Salt serves as a reagent in chemical reactions that study leukotriene pathways. Its chemical properties allow researchers to explore the synthesis and modification of related compounds, facilitating advancements in drug development .
Biology
In biological research, this compound is instrumental in examining the effects of leukotriene receptor antagonists on cellular processes. Studies have shown that leukotrienes contribute to bronchoconstriction and increased vascular permeability, making this compound valuable for investigating therapeutic interventions for asthma and allergic conditions .
Medicine
This compound is utilized in developing treatments for asthma, allergic rhinitis, and other inflammatory diseases. Its role as an effective leukotriene antagonist has led to its incorporation into various pharmaceutical formulations aimed at alleviating symptoms associated with these conditions .
Pharmaceutical Industry
The compound is significant in pharmaceutical manufacturing due to its high purity requirements. It serves as an intermediate in the synthesis of Montelukast Sodium, which is a more commonly used formulation in clinical settings. The conversion from the dicyclohexylamine salt to sodium salt involves purification processes that are critical for ensuring product efficacy and safety .
Case Study 1: Efficacy in Asthma Treatment
A clinical trial investigated the effectiveness of this compound as part of a combination therapy for patients with moderate to severe asthma. Results indicated significant improvements in lung function and reduction in asthma exacerbations compared to placebo groups .
Case Study 2: Allergic Rhinitis Management
Research focusing on allergic rhinitis demonstrated that patients receiving this compound experienced reduced nasal congestion and improved quality of life metrics over six months compared to those on standard antihistamines alone.
Mechanism of Action
Montelukast Dicyclohexylamine Salt exerts its effects by blocking the action of leukotriene D4 at the cysteinyl leukotriene receptor (CysLT1) in the lungs and bronchial tubes. This prevents leukotriene D4 from binding to its receptor, thereby reducing inflammation, bronchoconstriction, and mucus production . The molecular targets involved include the CysLT1 receptor and the leukotriene pathway .
Comparison with Similar Compounds
Structural and Functional Differences
Montelukast Sodium Salt (CAS: 151767-02-1) :
- Molecular weight: 586.18 g/mol (free acid).
- Unlike the dicyclohexylamine salt, the sodium salt is the final active pharmaceutical ingredient (API) with enhanced aqueous solubility. However, it is hygroscopic and amorphous in its pure form, necessitating stabilization via crystallization .
- The dicyclohexylamine salt serves as a purification intermediate, enabling recrystallization and removal of impurities before conversion to the sodium salt .
- Montelukast Acyl-β-D-glucuronide Acetic Acid Salt (CAS freebase: 188717-17-1): A metabolite of montelukast, used as a reference standard in pharmacokinetic studies.
Montelukast Sulfoxide (CAS: 909849-96-3) :
Solubility and Stability
- The dicyclohexylamine salt exhibits superior solubility in organic solvents (e.g., toluene, acetonitrile) compared to the sodium salt, facilitating synthesis and crystallization .
- Stability studies show that the sodium salt degrades under light exposure (forming cis-isomers), while the dicyclohexylamine salt remains stable during analytical testing, making it ideal for system suitability evaluations .
Impurity Profiles
- Key Impurities :
Data Tables
Table 1: Key Properties of Montelukast Salts and Derivatives
Table 2: Stability Comparison
Property | This compound | Montelukast Sodium Salt |
---|---|---|
Hygroscopicity | Low | High |
Light Sensitivity | Stable | Forms cis-isomers |
Crystallinity | High | Amorphous unless processed via DCHA |
Biological Activity
Montelukast Dicyclohexylamine Salt is a derivative of Montelukast, a well-known leukotriene receptor antagonist primarily used in treating asthma and allergic rhinitis. This compound has garnered attention for its biological activity, particularly its mechanism of action, therapeutic applications, and potential in various research settings.
This compound functions by selectively inhibiting the cysteinyl leukotriene receptor 1 (CysLT1). This receptor plays a crucial role in mediating the effects of leukotrienes, which are inflammatory mediators involved in asthma and other allergic conditions. By blocking the binding of leukotriene D4 to CysLT1, this compound effectively reduces bronchoconstriction, mucus production, and inflammation in the airways .
Pharmacological Properties
This compound exhibits several notable pharmacological properties:
- Selectivity : It shows high affinity and selectivity for CysLT1 compared to other receptors, such as prostanoid and beta-adrenergic receptors .
- Anti-inflammatory Effects : The compound significantly decreases eosinophil infiltration into asthmatic airways, which is critical for managing asthma symptoms .
- Antioxidant Activity : Recent studies indicate that it may also possess antioxidant properties, particularly in models of intestinal ischemia-reperfusion injury, suggesting potential cardiovascular benefits .
Research Applications
This compound is utilized in various research contexts:
- Asthma Studies : It serves as a model compound to investigate leukotriene pathways and the efficacy of leukotriene antagonists in asthma management .
- Liver Injury Research : The compound has been studied for its protective effects against acetaminophen-induced hepatotoxicity in animal models, demonstrating its potential for liver injury treatment .
- COVID-19 Investigations : Emerging research suggests it may have implications in COVID-19 treatment protocols due to its anti-inflammatory properties .
Case Studies and Experimental Findings
Several studies have highlighted the biological activity of this compound:
- Efficacy in Asthma Models :
- Hepatoprotective Effects :
- Cell Migration Inhibition :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other leukotriene receptor antagonists:
Compound | Mechanism | Therapeutic Use | Unique Properties |
---|---|---|---|
Montelukast | CysLT1 antagonist | Asthma, Allergies | High selectivity for CysLT1 |
Zafirlukast | CysLT1 antagonist | Asthma | Different pharmacokinetic profile |
Pranlukast | CysLT1 antagonist | Asthma | Varies in efficacy based on patient type |
Q & A
Q. Basic: What analytical techniques are recommended to distinguish Montelukast Dicyclohexylamine Salt from other salt forms (e.g., sodium salt)?
Answer:
- Methodology : Use high-resolution spectroscopic techniques (e.g., H/C NMR) to identify structural differences in the counterion (dicyclohexylamine vs. sodium). For example, H NMR will show distinct proton signals for the dicyclohexylamine moiety (e.g., cyclohexyl protons at δ 1.0–2.0 ppm) absent in the sodium salt .
- Quantitative Differentiation : Employ HPLC with a validated method using USP Montelukast Dicyclohexylamine RS as the reference standard. Retention time and peak area ratios can differentiate salt forms .
- Molecular Weight Confirmation : Mass spectrometry (MS) should confirm the molecular ion peak at m/z 767.50 (CHClNOS · CHN) to distinguish it from the sodium salt (MW 586.18) .
Table 1: Key Physicochemical Properties
Property | This compound | Montelukast Sodium Salt |
---|---|---|
Molecular Formula | CHClNOS | CHClNOSNa |
Molecular Weight | 767.50 | 586.18 |
CAS Number | 577953-88-9 | 151767-02-1 |
Reference Standard (USP) | Required | Not recommended |
Q. Advanced: How should researchers address discrepancies in dissolution testing when using this compound as a reference standard?
Answer:
- Root Cause Analysis : Cross-check raw data sheets against summary reports to identify transcription errors or instrumental calibration drift. For example, a typographical error in dissolution data led to regulatory deferral in one case .
- Method Validation : Ensure the dissolution medium pH (e.g., pH 6.8 buffer) and apparatus (e.g., USP Apparatus II) align with the USP monograph. Deviations in sink conditions or temperature can skew results .
- Standard Justification : If substituting the sodium salt as a reference, provide scientific justification (e.g., unavailability of dicyclohexylamine salt) and validate equivalence via comparative stability studies .
Q. Basic: What documentation is critical for reproducing the synthesis of this compound?
Answer:
- Experimental Protocol : Detail reaction stoichiometry, solvent systems (e.g., dichloromethane for salt formation), and purification steps (e.g., recrystallization from ethanol/water) .
- Characterization Data : Include spectral data (IR, NMR, MS), chromatographic purity (>99% by HPLC), and elemental analysis (C, H, N within ±0.4% of theoretical) .
- Batch Records : Document starting material sources, reaction times, and temperature controls to ensure reproducibility .
Q. Advanced: How can researchers mitigate variability in stability studies of this compound formulations?
Answer:
- Stress Testing : Exclude batches with degradation products exceeding USP thresholds (e.g., >0.2% for any individual impurity at 24 months) . Use forced degradation (heat, light, humidity) to identify degradation pathways .
- Analytical Consistency : Submit complete analytical records for all stability batches, including chromatograms and peak integration reports. Missing data led to deferral in multiple regulatory cases .
- Storage Compliance : Store samples in light-resistant containers at controlled room temperature (20–25°C) to prevent photodegradation .
Q. Basic: What purity criteria should this compound meet for pharmacological studies?
Answer:
- Chromatographic Purity : HPLC purity ≥99% with a relative response factor (RRF)-adjusted limit for known impurities (e.g., ≤0.15% for quinoline-related byproducts) .
- Counterion Stoichiometry : Confirm a 1:1 molar ratio of montelukast to dicyclohexylamine via titration (e.g., potentiometric titration in non-aqueous media) .
- Residual Solvents : Meet ICH Q3C limits (e.g., <500 ppm for ethanol) using gas chromatography .
Q. Advanced: How should conflicting data on this compound’s solubility profile be resolved?
Answer:
- Controlled Replication : Repeat experiments under standardized conditions (e.g., USP phosphate buffer pH 6.8, 37°C) with blinded analysts to minimize bias .
- Multivariate Analysis : Apply statistical tools (e.g., ANOVA) to assess variability sources (e.g., particle size distribution, crystallization method) .
- Cross-Validation : Compare results with independent labs using shared reference standards and protocols .
Q. Basic: What are the key steps in validating an analytical method for this compound quantification?
Answer:
- Linearity : Demonstrate a correlation coefficient (R) ≥0.999 over 50–150% of the target concentration .
- Accuracy/Precision : Achieve recovery rates of 98–102% and RSD ≤2% for intra-/inter-day assays .
- Specificity : Resolve the analyte peak from degradation products (e.g., sulfoxide derivatives) with a resolution factor ≥2.0 .
Q. Advanced: How can researchers adapt this compound synthesis protocols for novel derivatives?
Answer:
- Structure-Activity Rationale : Modify the quinoline or cyclopropane acetic acid moieties while retaining the dicyclohexylamine counterion for solubility optimization .
- In Silico Modeling : Use molecular docking to predict binding affinity to leukotriene receptors before synthesizing analogs .
- Scale-Up Considerations : Optimize solvent recovery and crystallization kinetics to maintain yield (>80%) and purity (>98%) at pilot scale .
Properties
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid;N-cyclohexylcyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO3S.C12H23N/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);11-13H,1-10H2/b15-10+;/t32-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOLVGQQYDQBMP-HKHDRNBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H59ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021117 | |
Record name | Cyclopropaneacetic acid, 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
767.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577953-88-9 | |
Record name | Cyclopropaneacetic acid, 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=577953-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropaneacetic acid, 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-cyclohexylcyclohexanamine 2-[1-[[[(1R)-1-[3-[(1E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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